4,5-Difluoro-2-nitrobenzoic acid

Overview

Description

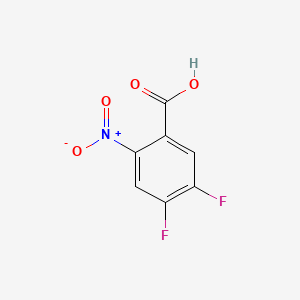

4,5-Difluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 and a molecular weight of 203.1 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzoic acid core. This compound is typically a white to light yellow crystalline solid with a melting point of 165-167°C .

Preparation Methods

4,5-Difluoro-2-nitrobenzoic acid can be synthesized through the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid This reaction is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents under controlled temperature conditions to ensure the selective formation of the desired product .

Chemical Reactions Analysis

4,5-Difluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles in the presence of appropriate catalysts.

Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alcohols. The major products formed from these reactions include 4,5-difluoroaniline and various esters of this compound .

Scientific Research Applications

4,5-Difluoro-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-difluoro-2-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

4,5-Difluoro-2-nitrobenzoic acid can be compared with other fluorinated nitrobenzoic acids, such as:

3,4-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.

2,4-Difluoro-5-nitrobenzoic acid: Has a different substitution pattern, which can affect its reactivity and biological activity.

3,5-Difluorobenzoic acid: Similar to this compound but without the nitro group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

Biological Activity

4,5-Difluoro-2-nitrobenzoic acid (DFNBA) is an organic compound with the molecular formula C7H3F2NO4 and a molecular weight of 203.1 g/mol. Its unique substitution pattern, characterized by the presence of both fluorine and nitro groups, imparts distinct chemical reactivity and potential biological activities. This article explores the biological activity of DFNBA, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

- Molecular Formula : C7H3F2NO4

- Molecular Weight : 203.1 g/mol

- Melting Point : 165-167 °C

- Boiling Point : 349.7 °C at 760 mmHg

- Density : 1.7 g/cm³

The biological activity of DFNBA is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atoms enhance the compound's capacity to form strong hydrogen bonds, facilitating interactions with biological macromolecules.

Potential Mechanisms:

- Enzyme Inhibition : DFNBA and its derivatives have been studied for their inhibitory effects on specific enzymes, which may be involved in various metabolic pathways.

- Protein Degradation Pathways : Research indicates that benzoic acid derivatives can promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), suggesting a role in protein homeostasis .

Biological Activity Studies

Several studies have investigated the biological activities of DFNBA, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

DFNBA has shown promising results in inhibiting bacterial growth. In vitro studies indicate that it exhibits significant antimicrobial properties against various strains, making it a candidate for further development as an antibiotic .

Anticancer Properties

Research has demonstrated that DFNBA derivatives can induce apoptosis in cancer cell lines. For instance, studies have shown that DFNBA can inhibit cell proliferation in Hep-G2 liver cancer cells and A2058 melanoma cells without significant cytotoxicity to normal fibroblasts .

Comparative Analysis with Similar Compounds

The biological activity of DFNBA can be compared with other fluorinated nitrobenzoic acids to understand its unique properties better.

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains both fluorine and nitro groups | Antimicrobial; Anticancer |

| 3,4-Difluorobenzoic acid | Lacks nitro group | Lower reactivity; Limited biological activity |

| 2,4-Difluoro-5-nitrobenzoic acid | Different substitution pattern | Varies in reactivity; Potentially lower activity |

| 3,5-Difluorobenzoic acid | Similar to DFNBA but without nitro group | Different chemical properties; Less studied |

Case Studies

- Study on Antimicrobial Activity : A recent study evaluated the effectiveness of DFNBA against several bacterial strains, demonstrating a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Anticancer Evaluation : In a cellular assay involving Hep-G2 cells, DFNBA exhibited a dose-dependent inhibition of cell growth with minimal cytotoxic effects on normal fibroblast cells at similar concentrations .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4,5-Difluoro-2-nitrobenzoic acid?

Answer: this compound (CAS: 20372-63-8) has the molecular formula C₇H₃F₂NO₄ and a molecular weight of 203.10 g/mol . It is a nitro-substituted benzoic acid derivative with fluorine atoms at positions 4 and 5. Key properties include:

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, methanol) but poorly soluble in water.

- Acidity : The nitro and fluorine groups enhance the acidity of the carboxylic acid moiety (pKa ~1.5–2.5, estimated via computational modeling).

- Thermal stability : Decomposes above 200°C without melting, as observed in thermogravimetric analysis (TGA).

For structural confirmation, use NMR (¹H/¹⁹F/¹³C) , FT-IR (carboxylic acid C=O stretch at ~1700 cm⁻¹), and mass spectrometry (ESI-MS m/z: 202.0 [M-H]⁻) .

Q. What synthetic routes are available for this compound?

Answer: Two primary methodologies are employed:

Nitrofluorination of Benzoic Acid Derivatives :

- Start with 4,5-difluorobenzoic acid. Introduce the nitro group via electrophilic nitration using a mixture of HNO₃/H₂SO₄ at 0–5°C. Monitor reaction progress by TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Purify via recrystallization from ethanol/water .

- Yield optimization : Control nitration temperature to minimize byproducts (e.g., di-nitrated derivatives).

Hydrolysis of Nitrile Precursors :

- Synthesize 4,5-difluoro-2-nitrobenzonitrile via nucleophilic substitution of a halogenated precursor. Hydrolyze the nitrile to the carboxylic acid using concentrated HCl (reflux, 12 hours) .

- Purification : Use column chromatography (SiO₂, gradient elution with dichloromethane/methanol) to isolate the product.

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- X-ray Crystallography : Resolve crystal structure using SHELX-97 for refinement and ORTEP-III for visualization .

- Multinuclear NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm for aromatic F) and ¹³C NMR (carboxylic acid C=O at ~170 ppm) .

- Elemental Analysis : Confirm C, H, N, F content within ±0.3% of theoretical values.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Answer: Contradictions (e.g., unexpected ¹H NMR splitting patterns) often arise from dynamic effects or crystallographic disorder. Strategies include:

- Cross-validation : Compare NMR data with X-ray structures to confirm substituent positions .

- DFT Calculations : Simulate NMR chemical shifts (Gaussian 09, B3LYP/6-311+G(d,p)) to match experimental data .

- Variable-temperature NMR : Identify conformational changes causing signal broadening.

Q. What are the best practices for optimizing synthesis yield and purity?

Answer:

- Reaction Monitoring : Use in-situ FT-IR to track nitro group incorporation (appearance of NO₂ stretch at ~1520 cm⁻¹).

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) to enhance nitration regioselectivity .

- Purification : Employ preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) for high-purity isolation (>98%) .

Q. How can computational chemistry aid in predicting reactivity?

Answer:

- Reactivity Prediction : Use DFT (B3LYP/def2-TZVP) to calculate Fukui indices, identifying electrophilic/nucleophilic sites. For example, the nitro group directs electrophilic substitution to the meta position .

- Transition State Modeling : Simulate reaction pathways (e.g., esterification kinetics) using Gaussian or ORCA software.

Q. What strategies preserve nitro and fluorine groups during functionalization?

Answer:

- Protecting Groups : Temporarily protect the carboxylic acid as a methyl ester (using CH₃OH/H₂SO₄) to prevent decarboxylation during reactions .

- Mild Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at low temperatures (<50°C) to retain fluorine substituents .

Q. How to address safety concerns in handling this compound?

Answer:

Properties

IUPAC Name |

4,5-difluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGRAOYTQNFGGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400963 | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20372-63-8 | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20372-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4,5-difluoro-2-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,5-Difluoro-2-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.